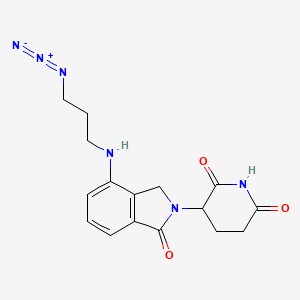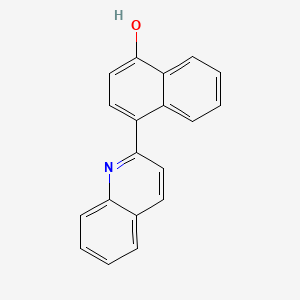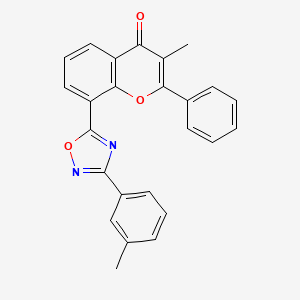
Anti-inflammatory agent 47
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-inflammatory agent 47 is a compound known for its potent anti-inflammatory and antioxidant properties. It effectively suppresses the release of reactive oxygen species and nitric oxide while inhibiting neuronal apoptosis by modulating inflammatory and apoptotic signaling pathways . This compound has shown potential utility in research related to inflammatory diseases, including Parkinson’s Disease.
準備方法
The synthesis of anti-inflammatory agent 47 involves several steps. One common method includes the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Anti-inflammatory agent 47 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under different conditions, often involving halogenated compounds or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Anti-inflammatory agent 47 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory reactions and to develop new synthetic methodologies.
Biology: The compound is utilized in cellular studies to understand its effects on inflammatory pathways and oxidative stress.
Medicine: this compound is investigated for its potential therapeutic effects in treating inflammatory diseases such as arthritis and neurodegenerative disorders.
Industry: It is used in the formulation of anti-inflammatory drugs and as an additive in cosmetic products to reduce skin inflammation.
作用機序
The mechanism of action of anti-inflammatory agent 47 involves the inhibition of key inflammatory mediators. It suppresses the expression and activity of inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and nuclear factor kappa B . By modulating these pathways, the compound reduces inflammation and oxidative stress, thereby protecting cells from damage.
類似化合物との比較
Anti-inflammatory agent 47 can be compared with other similar compounds such as:
特性
分子式 |
C25H18N2O3 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
3-methyl-8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H18N2O3/c1-15-8-6-11-18(14-15)24-26-25(30-27-24)20-13-7-12-19-21(28)16(2)22(29-23(19)20)17-9-4-3-5-10-17/h3-14H,1-2H3 |
InChIキー |
NNDSVGXQMZGVED-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC4=C3OC(=C(C4=O)C)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

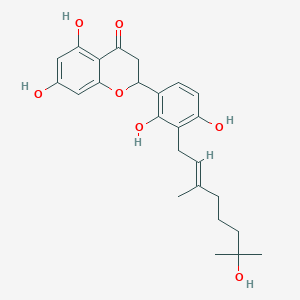

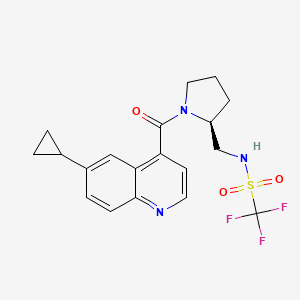
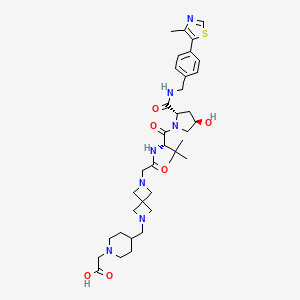


![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)

![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)
![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
